molecular formula C13H18O3S B14383948 4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid CAS No. 90184-27-3

4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid

Cat. No.: B14383948
CAS No.: 90184-27-3
M. Wt: 254.35 g/mol
InChI Key: PPLVWLVGBNFPKB-UHFFFAOYSA-N
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Description

4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a 5-(methylsulfanyl)pentyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid typically involves the following steps:

    Preparation of 5-(methylsulfanyl)pentanol: This can be achieved by the reaction of 5-bromopentanol with sodium methylthiolate.

    Etherification: The 5-(methylsulfanyl)pentanol is then reacted with 4-hydroxybenzoic acid in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ether linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: 4-{[5-(methylsulfanyl)pentyl]oxy}benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(Methylsulfanyl)pentyl]oxy}benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

    4-{[5-(Methylsulfanyl)pentyl]oxy}benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid is unique due to the presence of both a benzoic acid moiety and a 5-(methylsulfanyl)pentyl ether substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

90184-27-3

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

4-(5-methylsulfanylpentoxy)benzoic acid

InChI

InChI=1S/C13H18O3S/c1-17-10-4-2-3-9-16-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)

InChI Key

PPLVWLVGBNFPKB-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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